ethyl 2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C16H17N3O4S2 and its molecular weight is 379.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.06604838 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
- Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have been synthesized and evaluated for their antimicrobial and antioxidant activities. Notably, some compounds demonstrated significant antibacterial and antifungal properties, alongside profound antioxidant potential, indicating their pharmaceutical applicability (Raghavendra et al., 2016).
Pharmacological Activity
- Studies have also delved into the pharmacological potential of related compounds, such as ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, exploring their conversion into various derivatives with potential pharmacological applications (Chapman et al., 1971).
Antimicrobial Properties of Thiazolo[4,5-d]pyrimidines
- A study starting from ethyl 4-amino-2,3-dihydro-3-methyl-2-thio-xothiazole-5-carboxylate synthesized compounds with antimicrobial properties. Notably, one compound showed significant inhibitory effects against Gram-positive bacteria and yeasts, emphasizing the potential of thiazolo[4,5-d]pyrimidine derivatives in antimicrobial therapy (Balkan et al., 2001).
Synthesis of Heterocycles
- Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has been identified as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles, demonstrating the compound's utility in creating diverse heterocyclic structures with potential biological activities (Honey et al., 2012).
Molluscicidal Properties
- Research into thiazolo[5,4-d]pyrimidines has uncovered their molluscicidal properties, offering a novel approach to controlling schistosomiasis by targeting the intermediate host, B. alexandrina snails. This highlights the potential of such compounds in addressing parasitic diseases through environmental management (El-Bayouki & Basyouni, 1988).
Properties
IUPAC Name |
ethyl 2-[(3-methoxybenzoyl)carbamothioylamino]-4-methyl-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S2/c1-4-23-14(21)12-9(2)17-16(25-12)19-15(24)18-13(20)10-6-5-7-11(8-10)22-3/h5-8H,4H2,1-3H3,(H2,17,18,19,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFWBTOLJMMQOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=S)NC(=O)C2=CC(=CC=C2)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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